molecular formula C13H13ClO4 B1366686 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- CAS No. 88466-67-5

1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-

Cat. No. B1366686
CAS RN: 88466-67-5
M. Wt: 268.69 g/mol
InChI Key: DBPJFECUSKQONM-UHFFFAOYSA-N
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Description

Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with formula C6H8O4 . Its molecule has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .


Synthesis Analysis

The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid .


Molecular Structure Analysis

The molecular formula of Meldrum’s acid is C6H8O4 . The molecular weight is 144.13 .


Chemical Reactions Analysis

Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .


Physical And Chemical Properties Analysis

Meldrum’s acid is a solid with a melting point of 92-96 °C (lit.) . It is soluble in dioxane .

Scientific Research Applications

Supramolecular Structures

  • Studies have explored the crystalline structures of compounds closely related to 1,3-Dioxane-4,6-dione derivatives. For example, Low et al. (2002) examined the triclinic crystallization and hydrogen bond formations in 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione and its chlorophenyl variant, highlighting their tetrameric and dimeric formations, respectively (Low et al., 2002).

Synthesis and Reactions

  • The synthesis and reactions of these compounds have been a subject of research, as seen in the work of Al-Sheikh et al. (2009). They detailed the synthesis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives, providing insights into the structural transformations and potential applications (Al-Sheikh et al., 2009).

Pyrolytic Generation and Stability

  • Research by Brown et al. (1976) delved into the pyrolytic generation of methyleneketene from derivatives of 1,3-Dioxane-4,6-dione, offering insights into the thermal stability and reaction pathways of these compounds (Brown et al., 1976).

Crystal Structure Analysis

  • The crystal structures of various derivatives have been extensively analyzed, as seen in studies like those by Zeng (2010), providing detailed insights into molecular conformations and intermolecular interactions, which are crucial for understanding their potential applications (Zeng, 2010).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPJFECUSKQONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446944
Record name 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-

CAS RN

88466-67-5
Record name 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Proline (0.165 g, 1.42 mmol) was added to a solution of 4-chlorobenzaldehyde (1.00 g, 7.11 mmol) and Meldrum's acid (1.03 g, 7.11 mmol) in EtOH (10 mL). The mixture was stirred at room temperature for 1 hour and diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1.80 g, 7.11 mmol) was added. Stirring was continued for 3 hours and EtOH removed under reduced pressure. The residue was diluted with i-PrOH and filtered to provide the desired compound as a white solid.
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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